Hyroxyethyl stearic isopropanolamide

Description

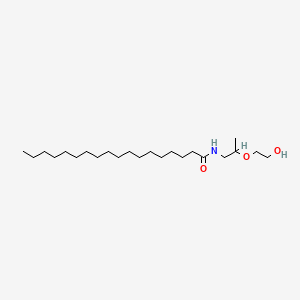

Structure

2D Structure

Properties

CAS No. |

93842-81-0 |

|---|---|

Molecular Formula |

C23H47NO3 |

Molecular Weight |

385.6 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)propyl]octadecanamide |

InChI |

InChI=1S/C23H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)24-21-22(2)27-20-19-25/h22,25H,3-21H2,1-2H3,(H,24,26) |

InChI Key |

XWMOKHVPUSDTLM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C)OCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C)OCCO |

Other CAS No. |

93842-81-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Hydroxyethyl (B10761427) Stearic Isopropanolamide

The synthesis of fatty acid alkanolamides, such as Hydroxyethyl Stearic Isopropanolamide, is a significant area of research due to their wide range of applications as surfactants, emulsifiers, and lubricants. ukm.mybiorxiv.org Traditionally, these compounds are produced through the N-acylation of alkanolamines with fatty acids or their methyl esters at high temperatures and pressures. ukm.my However, these methods often lead to undesirable side reactions and involve hazardous materials. ukm.my Consequently, modern research focuses on developing more advanced and sustainable synthetic routes.

The formation of Hydroxyethyl Stearic Isopropanolamide involves the creation of an amide bond between stearic acid and an isopropanolamine derivative. This can be achieved through two primary pathways: direct amidation and a two-step esterification-amidation process.

Direct Amidation: This is the most common route, involving the direct reaction of stearic acid with an alkanolamine like isopropanolamine or ethanolamine (B43304). researchgate.net The process typically requires high temperatures, often around 180°C, to drive the condensation reaction and remove the water byproduct. researchgate.netabo.fi Thermal, non-catalytic amidation of stearic acid can achieve significant conversion; for instance, reacting stearic acid with an equimolar amount of ethanolamine at 180°C in a solvent-free system resulted in 90% conversion within one hour. researchgate.net The reaction can also be performed in a solvent such as hexane (B92381), though this may lead to lower reaction rates compared to solvent-free conditions. researchgate.net

A significant challenge in direct amidation is the potential for side reactions. The hydroxyl group of the alkanolamine can react with the fatty acid to form an ester-amide, a common byproduct. abo.firesearchgate.net The reaction mechanism can, therefore, include both parallel and consecutive pathways, leading to a mixture of products. abo.fi

Esterification-Amidation: An alternative pathway involves an initial esterification step. For example, a fatty acid ester, such as a methyl or glyceryl stearate, is first reacted with the alkanolamine. google.com This reaction, known as aminolysis, can also produce the desired alkanolamide. This route is particularly relevant when using triglyceride feedstocks from vegetable oils. arpnjournals.org Another approach involves the synthesis of conjugates through an ester linkage, for instance, by reacting stearic acid with the hydroxyl groups of a polymer like hydroxyethyl starch, followed by further functionalization. mdpi.com This highlights the versatility of combining esterification and amidation chemistry to create complex molecules.

To overcome the high energy requirements and lack of selectivity in thermal synthesis, various catalytic systems have been developed. Catalysts can lower the activation energy, enabling the reaction to proceed under milder conditions, and can improve selectivity towards the desired amide product. mdpi.com These catalytic approaches are broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts operate in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high activity and selectivity due to the well-defined nature of the active sites. uu.nl For amidation reactions, transition metal complexes, particularly those based on ruthenium, have shown significant promise. researchgate.netnih.gov These catalysts often operate via a "borrowing hydrogen" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with an amine, followed by hydrogenation to form the final product. researchgate.net

While highly effective, homogeneous catalysts present significant drawbacks, including their cost, potential air sensitivity, and the difficulty of separating the catalyst from the reaction products for reuse. youtube.comuu.nl This separation issue is a major impediment to their large-scale industrial application. uu.nl

| Catalyst System | Reactants | Temperature (°C) | Time | Key Findings | Reference |

| Ruthenium/Triphos | Carboxylic Acid Derivatives | N/A | N/A | One of the earliest systems for C-N bond cleavage in amides. | nih.gov |

| Ruthenium-PNP Pincer Complex | Alcohols and Amines | 290 | 15 min | Achieved very high turnover frequencies (>750 h⁻¹) in continuous flow systems for alcohol amination. | researchgate.net |

| Zirconium (IV) Chloride | Carboxylic Acids and Amines | N/A | N/A | Effective for direct amidation of non-activated carboxylic acids. | arpnjournals.org |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. uu.nl Their primary advantage is the ease of separation from the product mixture by simple filtration, which allows for catalyst recycling and makes the process more cost-effective and environmentally friendly. researchgate.net

A range of solid acid catalysts have been investigated for the amidation of stearic acid. These include zeolites and other mesoporous materials. abo.fiabo.fi

Zeolites: Microporous zeolites like H-Beta and ZSM-5 have been used as catalysts. In the amidation of stearic acid with ethanolamine, H-Beta-150, a relatively acidic catalyst, achieved a 79% conversion and 83% selectivity to the desired stearoylethanolamide. abo.firesearchgate.net The acidity of the catalyst, particularly the amount of Brønsted acid sites, is crucial; a higher concentration of these sites can lead to the formation of more esteramide byproducts. abo.firesearchgate.net

Metal-Supported Catalysts: Iron supported on various materials (SiO₂, Al₂O₃, Ferrierite) has been studied for the solvent-free amidation of stearic acid. An Fe-H-FER-20 catalyst gave 61% conversion and 98% selectivity to the amide at 140°C in just one hour. abo.fi

Other Solid Catalysts: Amorphous zirconia has been used as a heterogeneous catalyst for amidation under continuous-flow conditions, representing a move towards more sustainable techniques. mdpi.com

| Catalyst | Support | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Amide (%) | Reference |

| H-Beta-150 | Zeolite | 180 | 3 | 79 | 83 | abo.fi, researchgate.net |

| H-MCM-41 | Mesoporous Silica (B1680970) | 180 | 3 | ~65 | ~75 | abo.fi |

| Fe-H-FER-20 | Ferrierite Zeolite | 140 | 1 | 61 | 98 | abo.fi |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. biorxiv.orgmdpi.com Lipases are the most commonly used enzymes for producing fatty acid alkanolamides. They operate under mild temperature and pressure conditions, leading to purer products and higher efficiency. ukm.my

Immobilized Candida antarctica lipase (B570770) B (often sold as Novozym 435) is a frequently studied biocatalyst for this reaction. nih.govdtu.dkmdpi.com In the solvent-free synthesis of lauric acid monoethanolamide, Novozym 435 was used at 90°C, achieving a 75% yield with equimolar reactants, which could be increased to 95% with water removal. nih.govdtu.dk A key challenge is the high viscosity caused by the formation of an amine/fatty acid ion pair, which can be managed by the stepwise addition of the amine. nih.govdtu.dk

Other enzymatic systems have also been explored. A truncated carboxylic acid reductase (CARmm-A) has been shown to be highly selective for amide bond formation between fatty acids and amino alcohols, avoiding the competing esterification reactions often seen with lipases. nih.gov Furthermore, studies have shown that using 1-monoacylglycerols (MAGs) as acyl donors instead of free fatty acids can be more efficient for enzymatic amide synthesis, with 1-monoolein yielding 96% oleoyl (B10858665) ethanolamide compared to 76% from oleic acid under similar conditions. acs.org

| Enzyme | Reactants | System | Temperature (°C) | Yield (%) | Key Findings | Reference |

| Novozym 435 | Lauric Acid + Monoethanolamine | Solvent-free | 90 | 95 (with water removal) | Stepwise amine addition minimizes viscosity issues. | nih.gov, dtu.dk |

| Lipase from Candida rugosa | Oleic Acid + Monoethanolamine | Hexane | 37 | N/A (Maximum yield in 96h) | Enzyme immobilization on Amberlite XAD7 showed high activity. | ukm.my |

| Novozym 435 | 1-Monoolein + Ethanolamine | tert-Butanol | 60 | 96.2 | 1-Monoacylglycerols are more efficient acyl donors than free fatty acids or triolein. | acs.org |

| CARmm-A | Fatty Acids + Amino Alcohols | Aqueous | N/A | N/A | Highly selective for amide formation with no competing esterification. | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of alkanolamides is an area where these principles are being actively applied. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is a key green chemistry principle. It improves process efficiency, reduces waste, and lowers costs. abo.fidtu.dk The solvent-free amidation of stearic acid has been successfully demonstrated using both heterogeneous catalysts and enzymes. abo.fimdpi.com

Energy Efficiency: Reducing energy consumption is another critical goal. stearic-acid.net The use of highly active catalysts allows for lower reaction temperatures. abo.fi Innovative energy sources, such as microwave irradiation, have also been employed. A non-catalytic synthesis of fatty acid alkanolamides using microwave power achieved a 98.89% conversion in just 18.5 minutes, a significant time reduction compared to conventional heating. google.comresearchgate.net

Use of Renewable and Safer Feedstocks: Stearic acid itself is often derived from renewable vegetable and animal fats. stearic-acid.net Further advancements include using safer acyl donors. For example, 1-monoacylglycerols, which can be produced from vegetable oils, are more efficient and safer reactants for enzymatic amidation compared to more toxic alternatives like fatty acid chlorides. acs.org

Biocatalysis: The use of enzymes as catalysts is inherently a green technology. Biocatalysts are biodegradable, operate under mild conditions (reducing energy demand), and exhibit high selectivity, which minimizes byproduct formation and simplifies purification. biorxiv.orgmdpi.com Kao Corporation, for instance, developed a "Green Amide" technology using enzymatic catalysis that reduces energy consumption by 30% compared to traditional methods. pmarketresearch.com

Application of Green Chemistry Principles in Hydroxyethyl Stearic Isopropanolamide Production

Solvent-Free and Minimally Solvent Reaction Systems

A key strategy in the sustainable synthesis of fatty acid alkanolamides, such as Hydroxyethyl Stearic Isopropanolamide, is the elimination or reduction of organic solvents. Solvent-free systems offer significant environmental benefits and can improve volumetric efficiency. nih.gov In these approaches, the direct condensation of the fatty acid (stearic acid) or its ester with the amine (N-(2-hydroxyethyl)isopropanolamine) is performed.

To achieve a liquid, homogenous reaction mixture without a solvent, the reaction temperature is typically elevated above the melting points of the reactants. For instance, studies on analogous systems using lauric acid and monoethanolamine have utilized temperatures of 90°C to keep the reactants in a liquid state. nih.govdtu.dk Similarly, the synthesis of fatty acid diethanolamides from natural triglycerides has been successfully carried out at 90°C in the absence of solvents using heterogeneous catalysts. mdpi.com Mechanochemical methods, which use mechanical force to initiate reactions, also present a viable solvent-free route for the amidation of esters. mdpi.com

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The direct amidation reaction for forming Hydroxyethyl Stearic Isopropanolamide from stearic acid and N-(2-hydroxyethyl)isopropanolamine is inherently atom-economical.

The reaction proceeds as follows: Stearic Acid + N-(2-hydroxyethyl)isopropanolamine → Hydroxyethyl Stearic Isopropanolamide + Water

In this condensation reaction, the only byproduct is water, a small and non-toxic molecule. This results in a very high theoretical atom economy, minimizing waste at the molecular level. nih.gov Strategies that avoid the use of stoichiometric coupling reagents, which generate significant waste, are therefore highly preferred. researchgate.net The development of catalytic methods that enable the direct coupling of carboxylic acids and amines is a primary goal in achieving high atom economy. nih.gov

Sustainable Catalysis and Renewable Feedstock Integration

The integration of renewable feedstocks is a cornerstone of sustainable chemical production. Stearic acid, a primary reactant, is a fatty acid that is readily available from renewable resources such as animal fats and vegetable oils like cottonseed oil. researchgate.netsciencepublishinggroup.com This contrasts with many chemical precursors derived from finite petrochemical sources.

In catalysis, a shift from traditional homogeneous acid or base catalysts to more sustainable alternatives is evident.

Enzymatic Catalysis : Lipases, such as immobilized Candida antarctica lipase B (Novozym 435), are highly effective biocatalysts for amidation. nih.govnih.gov They offer high selectivity, operate under milder conditions compared to thermal methods, and can often be recycled and reused. researchgate.netrsc.orgbiorxiv.orgresearchgate.net Lipases can catalyze the direct amidation of fatty acids or the aminolysis of fatty acid esters. biorxiv.org

Heterogeneous Catalysis : Solid catalysts that can be easily separated from the reaction mixture and reused are another green alternative. Nanocrystalline catalysts, such as alkali metal-doped calcium oxide (e.g., Li/CaO), have demonstrated high efficiency in the solvent-free amidation of triglycerides, achieving complete conversion in short reaction times (e.g., 45-60 minutes) at moderate temperatures (e.g., 90-110°C). researchgate.netresearchgate.net

Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanism of the amidation reaction is crucial for optimizing reactor design and process conditions to maximize yield and efficiency.

Kinetic Investigations of Hydroxyethyl Stearic Isopropanolamide Formation Reactions

Kinetic studies on the formation of fatty acid amides, particularly through the reaction of a fatty acid or its ester with an alkanolamine, have been conducted to determine the underlying reaction parameters. nih.gov The uncatalyzed direct thermal condensation of carboxylic acids and amines is possible but generally requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt intermediate. mdpi.comencyclopedia.pub

The mechanism of uncatalyzed direct amidation is complex, with research suggesting it involves an equilibrium between the free acid/amine pair and the ammonium carboxylate salt. researchgate.netsemanticscholar.org A proposed pathway involves the dimerization of the carboxylic acid via hydrogen bonding, which facilitates the nucleophilic attack by the amine. researchgate.netdur.ac.uk Catalysts, whether enzymatic, acidic, or basic, function by providing an alternative, lower-energy pathway for the reaction to proceed. libretexts.org For instance, studies on the amidation of fatty acid methyl esters with diethanolamine (B148213) show the reaction is reversible, and the removal of the methanol (B129727) byproduct is a key factor in driving the reaction to completion. nih.govacs.org

Determination of Rate Laws and Rate Constants

The rate of the amidation reaction is dependent on the concentrations of the reactants. For the acid-catalyzed amidation of a methyl ester with diethanolamine, a reaction analogous to the formation of Hydroxyethyl Stearic Isopropanolamide, the reaction was found to follow second-order kinetics. scispace.com

A study using sulfuric acid as a catalyst determined the rate law to be: (-rA) = k * CAn Where:

(-rA) is the rate of reaction

k is the reaction rate constant

CA is the concentration of the limiting reactant (methyl ester)

n is the reaction order (determined to be approximately 0.1858 in this specific study) scispace.com

The activation energy (Ea) for this process was calculated to be 2464.87 cal/mol, which is a measure of the energy barrier that must be overcome for the reaction to occur. scispace.com The pre-exponential factor (A) was also determined, allowing for the full expression of the rate constant using the Arrhenius equation. scispace.com

Influence of Temperature, Pressure, and Concentration on Reaction Rates

The rate of chemical reactions is significantly influenced by external conditions.

Concentration : Increasing the concentration of the reactants, such as stearic acid or N-(2-hydroxyethyl)isopropanolamine, leads to more frequent collisions between molecules, which generally increases the reaction rate. libretexts.org

Temperature : Raising the reaction temperature has a dual effect: it increases the kinetic energy of molecules, leading to more frequent and more forceful collisions, and it provides the energy needed to overcome the activation energy barrier. libretexts.orgresearchgate.net The relationship between temperature and the rate constant is described by the Arrhenius equation. As temperature increases, the rate constant (k) increases exponentially, leading to a faster reaction rate. scispace.comnih.gov However, excessively high temperatures can lead to catalyst deactivation or the formation of unwanted byproducts. nih.govresearchgate.net

The following interactive table demonstrates the effect of temperature on the reaction rate constant (k), based on the Arrhenius parameters determined for the analogous acid-catalyzed amidation of a methyl ester with diethanolamine. scispace.com

| Temperature (°C) | Temperature (K) | Rate Constant (k) (L/mol·min) |

| 120 | 393.15 | 0.106 |

| 130 | 403.15 | 0.120 |

| 140 | 413.15 | 0.135 |

| 150 | 423.15 | 0.150 |

| 160 | 433.15 | 0.167 |

Detailed Mechanistic Elucidation of Reaction Pathways and Intermediates

The formation of hydroxyethyl stearic isopropanolamide from stearic acid and N-(2-hydroxyethyl)isopropanolamine is a multi-step process. The reaction pathway is influenced by temperature and the presence of catalysts.

The thermal reaction between stearic acid and an aminoalcohol like N-(2-hydroxyethyl)isopropanolamine typically proceeds through a series of sequential steps. Initially, at lower temperatures, an acid-base reaction occurs to form an ammonium salt. As the temperature is elevated, this salt undergoes dehydration to form the N-acylated product, which is the desired hydroxyethyl stearic isopropanolamide. A subsequent reaction that can occur at even higher temperatures is a stearoyl group transfer between two molecules of the newly formed amide-alcohol, leading to the formation of an amido-ester as a by-product. rsc.org

The general reaction scheme for the amidation of a fatty acid with an alkanolamine can be depicted as follows:

Salt Formation (Initial Step): R-COOH + R'R''NH → [R-COO]⁻[R'R''NH₂]⁺ In this case, R-COOH is stearic acid and R'R''NH is N-(2-hydroxyethyl)isopropanolamine.

Amide Formation (Dehydration): [R-COO]⁻[R'R''NH₂]⁺ ⇌ R-CONR'R'' + H₂O This step is an equilibrium reaction, and the removal of water drives the reaction towards the formation of the amide.

Side Reaction (Esterification): R-CONR'R'' + R-COOH → R-COOR' + R-CONHR'' This side reaction can lead to the formation of ester impurities, particularly at higher temperatures.

A proposed mechanism for the direct amidation of fatty acids suggests that the reaction can proceed even without a catalyst, though it may require elevated temperatures and longer reaction times. The initial formation of an ammonium salt is a key intermediate. researchgate.net In some cases, the reaction of a fatty acid ester with an alkanolamine is employed, which proceeds via a different pathway, often involving nucleophilic acyl substitution. However, this can lead to an equilibrium mixture of the desired amide and an ester-amine. google.com

The table below summarizes the key stages and intermediates in the synthesis of hydroxyethyl stearic isopropanolamide.

| Stage | Reaction | Key Intermediates/Products | Conditions |

| 1 | Salt Formation | Stearate-isopropanolammonium salt | Lower temperatures |

| 2 | Amidation | Hydroxyethyl stearic isopropanolamide, Water | Higher temperatures, water removal |

| 3 | Side Reaction | Amido-ester | Elevated temperatures |

Computational Chemistry Approaches to Reaction Pathway Analysis

While specific computational studies on the reaction pathway of hydroxyethyl stearic isopropanolamide are not widely available, computational chemistry offers powerful tools to elucidate reaction mechanisms and predict thermodynamic and kinetic parameters for similar amidation reactions. mdpi.com Density Functional Theory (DFT) is a common method used for these analyses. mdpi.com

Computational studies on Ni/IPr-catalyzed amidation of esters have shown that the thermodynamic stability of the resulting amide is significantly influenced by its structure. mdpi.com For instance, amides are generally more stable than their corresponding esters due to strong resonance. However, electronically activated or sterically hindered (twisted) amides can be less stable, which can shift the reaction equilibrium. mdpi.com These computational models can calculate the free energy changes for various reaction pathways, helping to identify the most favorable conditions and predict potential by-products. mdpi.com

For the synthesis of hydroxyethyl stearic isopropanolamide, computational analysis could be employed to:

Model the transition states for the formation of the amide and potential side products.

Calculate the activation energies for each step of the reaction mechanism.

Determine the thermodynamic favorability of the desired amidation versus potential esterification side reactions.

Investigate the effect of different catalysts on the reaction pathway and energy barriers.

The following table outlines the potential applications of computational chemistry in analyzing the synthesis of this compound.

| Computational Approach | Application in Reaction Pathway Analysis | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures. | Prediction of the most likely reaction mechanism and identification of rate-limiting steps. |

| Molecular Dynamics (MD) | Simulation of reactant and intermediate interactions in a solvent. | Understanding of solvent effects on the reaction pathway. |

| Thermodynamic Calculations | Determination of Gibbs free energy of reactants, products, and intermediates. | Assessment of the overall feasibility and equilibrium position of the reaction. |

Purification and Isolation Methodologies for Research-Grade Hydroxyethyl Stearic Isopropanolamide

The purification of hydroxyethyl stearic isopropanolamide to a research-grade level requires the removal of unreacted starting materials (stearic acid and N-(2-hydroxyethyl)isopropanolamine), as well as by-products such as amido-esters and other impurities. A combination of techniques is often employed to achieve high purity.

Common purification methods for fatty acid amides include:

Distillation: This technique is effective for separating compounds with different boiling points. For crude fatty acid amides, a two-stage distillation process can be used. In the first stage, water is removed under a low vacuum. Subsequently, the purified amide is distilled under a high vacuum. google.com Thin-film evaporation is a preferred method for this step to minimize thermal degradation of the product. google.com

Crystallization: This method relies on the differential solubility of the desired compound and impurities in a given solvent. The crude product is dissolved in a suitable solvent and then cooled to induce crystallization of the pure amide, leaving impurities in the mother liquor.

Chromatography: Various chromatographic techniques are highly effective for achieving research-grade purity.

Silica Gel Column Chromatography: This is a standard method where the crude mixture is passed through a column packed with silica gel. A solvent system is used to elute the components at different rates, allowing for their separation. For fatty acid amides, a gradient of solvents such as hexane and a mixture of methanol and dichloromethane (B109758) has been used. mdpi.com

Reversed-Phase Liquid Chromatography (RPLC): In this technique, a non-polar stationary phase is used with a polar mobile phase. It is particularly useful for separating compounds with different polarities. researchgate.net

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography method that avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. It has been successfully used for the preparative isolation of amides. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the crude product to isolate the fatty acid amide fraction from a complex mixture before further purification by methods like gas chromatography-mass spectrometry (GC/MS). nih.gov

The table below provides an overview of purification techniques applicable to hydroxyethyl stearic isopropanolamide.

| Purification Technique | Principle of Separation | Typical Application |

| High-Vacuum Distillation | Difference in boiling points | Removal of volatile impurities and unreacted starting materials. google.com |

| Crystallization | Differential solubility | Bulk purification to remove major impurities. |

| Silica Gel Column Chromatography | Adsorption and polarity differences | Fine purification to isolate the target compound. mdpi.com |

| Reversed-Phase Liquid Chromatography (RPLC) | Partitioning based on polarity | High-purity isolation for analytical standards. researchgate.net |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning | Preparative scale purification without solid support. researchgate.net |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | Sample cleanup and fractionation. nih.gov |

Advanced Characterization Techniques in Academic Research

Spectroscopic Methods for Molecular and Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into molecular structure through the interaction of electromagnetic radiation with matter. For Hydroxyethyl (B10761427) stearic isopropanolamide, a multi-faceted spectroscopic approach is necessary for unambiguous structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. By mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the connectivity of atoms can be constructed.

For Hydroxyethyl stearic isopropanolamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons in the stearic acid chain, the isopropanol (B130326) group, and the hydroxyethyl group. The long methylene (B1212753) chain of the stearoyl group would likely appear as a large, complex multiplet in the aliphatic region of the spectrum. ajol.info More distinct signals would be anticipated for the protons closer to the amide and hydroxyl functional groups, with their chemical shifts and splitting patterns providing key information about their local environment. nih.gov For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms would be shifted downfield due to the deshielding effects of these electronegative atoms. st-andrews.ac.uk

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. ajol.info This is particularly useful for confirming the presence of all carbon atoms, from the methyl terminus of the stearic acid chain to the carbonyl carbon of the amide and the carbons of the hydroxyethyl and isopropanol groups. The chemical shift of the carbonyl carbon is particularly diagnostic for the amide functional group. st-andrews.ac.uk

Purity assessment is another critical application of NMR. The presence of impurities, such as unreacted starting materials (stearic acid, N-(2-hydroxyethyl)isopropanolamine) or side-products, would be detectable as additional peaks in the spectrum. By integrating the signals, a quantitative measure of purity can often be obtained.

Table 1: Predicted ¹H NMR Chemical Shifts for Hydroxyethyl Stearic Isopropanolamide (Note: This table presents hypothetical data based on the analysis of similar long-chain amide structures. ajol.infonih.gov Actual experimental values may vary.)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (stearic chain) | ~0.88 | Triplet |

| (CH₂)n (stearic chain) | ~1.25 | Broad Singlet |

| CH₂-C=O | ~2.20 | Triplet |

| N-CH(CH₃)₂ | ~4.0-4.2 | Multiplet |

| CH(CH₃)₂ | ~1.15 | Doublet |

| N-CH₂-CH₂-OH | ~3.6-3.8 | Multiplet |

| CH₂-OH | ~3.5-3.7 | Multiplet |

| N-H | Not applicable (tertiary amide) | - |

| O-H | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Hydroxyethyl Stearic Isopropanolamide (Note: This table presents hypothetical data based on the analysis of similar long-chain amide structures. ajol.infost-andrews.ac.uk Actual experimental values may vary.)

| Carbon Group | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~173-175 |

| CH₃ (stearic chain) | ~14 |

| (CH₂)n (stearic chain) | ~22-35 |

| N-CH(CH₃)₂ | ~48-52 |

| CH(CH₃)₂ | ~20-22 |

| N-CH₂-CH₂-OH | ~50-55 |

| CH₂-OH | ~60-65 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. mdpi.com For Hydroxyethyl stearic isopropanolamide, IR spectroscopy would be expected to show characteristic absorption bands confirming its key structural features. libretexts.org

A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration. spectroscopyonline.comucla.edu The presence of hydroxyl (-OH) groups would be confirmed by a broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. researchgate.netresearchgate.net The C-H stretching vibrations of the long alkyl chain would appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. ajol.info Additionally, C-N and C-O stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is also observable in Raman, non-polar bonds, such as the C-C backbone of the stearic acid chain, often produce stronger signals in Raman than in IR spectroscopy. This can be particularly useful for analyzing the conformational order of the alkyl chains.

Table 3: Key Infrared (IR) Absorption Bands for Hydroxyethyl Stearic Isopropanolamide (Note: This table presents expected vibrational frequencies based on established group frequencies for amides and alcohols. ucla.eduresearchgate.netresearchgate.net)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 2960 | Strong, Sharp |

| C=O Stretch (tertiary amide) | 1630 - 1680 | Strong |

| C-O Stretch (alcohol) | 1050 - 1150 | Medium |

| C-N Stretch (amide) | 1100 - 1300 | Medium-Weak |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. mdpi.comnih.gov For Hydroxyethyl stearic isopropanolamide, a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine its exact molecular mass with high precision. scirp.orgnih.gov This allows for the confident determination of the elemental formula.

When subjected to ionization, the molecule will fragment in a predictable manner. The analysis of these fragment ions (the MS/MS spectrum) can help to piece together the structure of the molecule. mdpi.com For Hydroxyethyl stearic isopropanolamide, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the hydroxyethyl group, and fragmentation along the stearic acid chain. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the compound. spkx.net.cn

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For a saturated compound like Hydroxyethyl stearic isopropanolamide, which lacks extensive conjugation or chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The amide carbonyl group has a weak n→π* transition, but this typically occurs at wavelengths below the cutoff of common solvents and may not be readily observable. rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org Therefore, UV-Visible spectroscopy is generally not a primary characterization technique for this type of aliphatic amide.

Chromatographic and High-Resolution Separation Techniques for Purity and Composition Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. researchgate.net Given the nature of Hydroxyethyl stearic isopropanolamide, both gas and liquid chromatography could be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. nih.gov A reversed-phase HPLC method, likely using a C8 or C18 column, could be developed to separate Hydroxyethyl stearic isopropanolamide from any non-polar impurities. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) would be a particularly powerful approach, allowing for the separation and subsequent identification of the main component as well as any trace impurities or degradation products. scirp.orgresearchgate.net

Gas Chromatography (GC) could also be a viable method, particularly if the compound is derivatized to increase its volatility. nist.gov GC is well-suited for separating long-chain fatty acid derivatives and can provide high-resolution separation, allowing for excellent purity determination. mdpi.com A flame ionization detector (FID) would offer good sensitivity for this type of organic molecule, while coupling to a mass spectrometer (GC-MS) would provide definitive identification of all separated components. nih.gov

Advanced Diffraction Techniques for Solid-State Structure (if crystalline forms are studied)

Should Hydroxyethyl stearic isopropanolamide be obtained in a crystalline form, X-ray diffraction (XRD) would be the definitive method for elucidating its three-dimensional structure in the solid state. Single-crystal X-ray diffraction can determine the precise bond lengths, bond angles, and conformation of the molecule, as well as how the molecules pack together in the crystal lattice. This would provide unambiguous confirmation of the connectivity and stereochemistry.

If a single crystal is not available, X-ray powder diffraction (XRPD) can be used to analyze the bulk crystalline material. While not providing the same level of detail as single-crystal XRD, XRPD is valuable for identifying the crystalline phase, assessing its purity, and studying polymorphism (the existence of multiple crystalline forms).

Thermal Analysis for Phase Transition Behavior in Material Systems (excluding basic physical properties)

A comprehensive review of academic and scientific literature reveals a significant gap in the specific thermal analysis of Hydroxyethyl Stearic Isopropanolamide . While thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for characterizing the thermal properties and phase transitions of materials, including fatty amides and their derivatives, dedicated studies with detailed research findings and data tables for Hydroxyethyl Stearic Isopropanolamide are not publicly available.

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mt.comnetzsch.com For a compound like Hydroxyethyl Stearic Isopropanolamide, DSC analysis would be instrumental in identifying key phase transitions such as melting, crystallization, and any polymorphic transformations. The resulting thermogram would provide precise temperatures and enthalpy values for these events, offering insight into the material's crystalline structure and thermal stability. In related fatty acid and amide systems, DSC has been used to determine melting points, heats of fusion, and to construct phase diagrams. cosmileeurope.eunih.gov For instance, studies on stearic acid have detailed its melting behavior, which can be influenced by the presence of other components in a mixture. researchgate.net

TGA is another critical thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. mt.compsu.edu This analysis is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying the loss of volatiles. mt.com For Hydroxyethyl Stearic Isopropanolamide, TGA would indicate the temperature at which it begins to degrade and the kinetics of its decomposition. This information is vital for understanding the material's operational limits and degradation pathways. Research on other long-chain amides and polymers often includes TGA to assess their thermal robustness. thegoodscentscompany.com

While no specific data tables for Hydroxyethyl Stearic Isopropanolamide can be presented due to the absence of published research, the following tables illustrate the type of data that would be generated from DSC and TGA analyses of a hypothetical, related fatty amide.

Hypothetical DSC Data for a Fatty Amide

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 85.2 | 90.5 | 150.3 |

| Crystallization | 78.6 | 75.1 | -145.8 |

Hypothetical TGA Data for a Fatty Amide

| Decomposition Stage | Onset Temperature (°C) | Temperature at Max Loss Rate (°C) | Mass Loss (%) |

|---|---|---|---|

| 1 | 250.4 | 285.7 | 95.2 |

The lack of specific thermal analysis data for Hydroxyethyl Stearic Isopropanolamide in academic literature underscores a need for future research to fully characterize this compound and understand its phase transition behavior in various material systems. Such studies would be valuable for applications where its thermal properties are of critical importance.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Hydroxyethyl (B10761427) Stearic Isopropanolamide

Quantum mechanics (QM) offers a fundamental description of electron distribution and molecular properties. QM calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability of different conformations, and spectroscopic characteristics of molecules.

In hydroxyethyl stearic isopropanolamide, the long stearic acid alkyl chain is primarily non-polar, while the isopropanolamide headgroup is polar due to the amide and hydroxyl functionalities. Quantum chemical calculations can quantify this charge distribution through methods like Mulliken population analysis or by calculating molecular electrostatic potential (MEP) maps. Such analyses would reveal a high electron density around the oxygen atoms of the carbonyl and hydroxyl groups, and a lower electron density around the hydrogen atoms of the hydroxyl and N-H groups, indicating sites for potential hydrogen bonding.

Theoretical studies on similar amide-containing molecules have used quantum chemical calculations to analyze the nature of the chemical bonds, including bond orders, and to understand how electronic effects are transmitted through the molecular structure. researchgate.net For hydroxyethyl stearic isopropanolamide, these studies would help in understanding the inductive effects of the alkyl chain and the electronic interplay between the amide and hydroxyl groups.

Due to the presence of multiple single bonds, hydroxyethyl stearic isopropanolamide can adopt a vast number of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. The long stearic acid chain, in its lowest energy state, is expected to adopt an all-trans (zigzag) conformation to minimize steric hindrance, similar to other saturated fatty acids. nih.gov

Computational methods can be used to construct a potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy of the resulting conformer. This allows for the identification of local and global energy minima, which correspond to stable conformers, and the transition states that connect them. Studies on similar molecules, such as leucinamide, have employed ab initio calculations to identify low-energy conformations with different side-chain configurations. nih.gov

Table 1: Representative Dihedral Angles and Their Expected Influence on the Conformation of Hydroxyethyl Stearic Isopropanolamide

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| O=C-N-C | Defines the amide bond geometry | Close to 180° (trans) |

| C-C-C-C (in stearyl chain) | Defines the alkyl chain conformation | Close to 180° (all-trans) |

| C-N-C-C (isopropyl group) | Orientation of the isopropyl group | Staggered conformations to minimize steric clash |

| C-N-C-C (hydroxyethyl group) | Orientation of the hydroxyethyl group | Potential for intramolecular hydrogen bonding between the hydroxyl H and carbonyl O |

Quantum mechanical calculations can predict spectroscopic properties with a good degree of accuracy, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For hydroxyethyl stearic isopropanolamide, key predicted vibrational bands would include:

N-H stretching, typically appearing in the range of 3300-3500 cm⁻¹. pressbooks.pub

C-H stretching from the alkyl chain, just below 3000 cm⁻¹.

The "Amide I" band (primarily C=O stretching) is one of the most characteristic amide absorptions, expected between 1600 and 1800 cm⁻¹. acs.orgnih.gov

The "Amide II" band (a mix of N-H bending and C-N stretching) is typically found between 1470 and 1570 cm⁻¹. acs.orgnih.gov

O-H stretching from the hydroxyl group, which would be a broad band around 3200-3600 cm⁻¹.

DFT calculations on related amides like N-methylacetamide have been used to assign the contributions of different molecular vibrations to the observed IR bands. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (δ) for ¹H and ¹³C nuclei.

¹H NMR: Protons on the carbon adjacent to the nitrogen (N-CH and N-CH₂) would be deshielded and appear at a downfield chemical shift. pressbooks.pub The N-H proton resonance in amides often appears as a broad singlet. libretexts.org

¹³C NMR: The carbonyl carbon (C=O) is highly deshielded and would have a characteristic chemical shift in the range of 170-180 ppm. Carbons attached to the nitrogen and oxygen atoms would also show downfield shifts compared to the carbons in the long alkyl chain.

Table 2: Predicted Spectroscopic Data for Hydroxyethyl Stearic Isopropanolamide Based on Analogous Compounds

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

| IR | Amide I (C=O stretch) | 1600-1800 | acs.orgnih.gov |

| IR | Amide II (N-H bend, C-N stretch) | 1470-1570 | acs.orgnih.gov |

| IR | N-H Stretch | 3300-3500 | pressbooks.pub |

| IR | O-H Stretch | 3200-3600 | |

| ¹³C NMR | C=O | 170-180 | |

| ¹H NMR | N-CH₂ | 2.2-2.6 | pressbooks.pub |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and interactions of molecules in larger systems.

MD simulations can be used to study how hydroxyethyl stearic isopropanolamide behaves in different environments, such as in water, in non-polar organic solvents, or in a pure, condensed (liquid or solid) phase. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

In an aqueous environment, the polar isopropanolamide headgroup would be expected to form hydrogen bonds with water molecules, while the non-polar stearyl tail would be subject to the hydrophobic effect, leading it to minimize contact with water. In a non-polar solvent, the opposite would be true, with the alkyl chains interacting favorably with the solvent and the polar headgroups potentially aggregating. MD simulations can track the solvation process and quantify interactions, such as by calculating radial distribution functions to see how solvent molecules arrange around the solute. acs.org

Due to its amphiphilic nature, with a polar headgroup and a long non-polar tail, hydroxyethyl stearic isopropanolamide is expected to exhibit self-assembly in solution. In water, above a certain concentration (the critical micelle concentration), these molecules would likely aggregate to form micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell that interacts with water.

MD simulations are a powerful tool to study the process of self-assembly. nih.gov By starting with randomly distributed molecules in a simulation box with water, one can observe their spontaneous aggregation into ordered structures like micelles or bilayers. nih.gov These simulations can reveal the key intermolecular forces driving the assembly, such as hydrophobic interactions between the alkyl tails and hydrogen bonding between the amide and hydroxyl groups of different molecules. rsc.org Studies on the self-assembly of peptide amphiphiles, which share structural similarities, have shown how the interplay between hydrogen bonding and hydrophobic interactions dictates the morphology of the resulting aggregates. nih.gov

Investigation of Intermolecular Forces and Hydrogen Bonding Networks

The physicochemical properties of Hydroxyethyl Stearic Isopropanolamide in bulk phases are largely governed by a complex network of intermolecular forces. These forces dictate how individual molecules interact with each other and with other substances in a mixture. The primary intermolecular forces at play for this compound are London dispersion forces, dipole-dipole interactions, and hydrogen bonding. masterorganicchemistry.comlibretexts.org

London Dispersion Forces: The long stearic (C18) alkyl chain is the dominant contributor to London dispersion forces. These are weak, transient attractions that arise from temporary fluctuations in electron density. The large surface area of the alkyl chain allows for significant cumulative van der Waals attractions, which are a primary driver for the hydrophobic interactions and self-assembly of surfactant molecules. masterorganicchemistry.comlibretexts.org

Dipole-Dipole Interactions: The amide and hydroxyl functional groups introduce polarity into the molecule. The carbonyl group (C=O) and the N-H bond in the amide linkage, as well as the O-H group, create permanent dipoles. These dipoles align to form attractive electrostatic interactions, which are stronger than London dispersion forces. masterorganicchemistry.comquizlet.com

Hydrogen Bonding: Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences the properties of Hydroxyethyl Stearic Isopropanolamide. unizin.orgkhanacademy.org The molecule has both hydrogen bond donors (the hydroxyl group and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen, the amide nitrogen, and the hydroxyl oxygen). libretexts.org This allows for the formation of extensive intermolecular and intramolecular hydrogen bonding networks. khanacademy.orgnih.gov These networks can lead to the formation of ordered structures, such as micelles and bilayers, in aqueous solutions. nih.gov The strength of hydrogen bonds involving alcohols (O-H---O) is generally greater than those involving amines (N-H---N). libretexts.org

The interplay of these forces is crucial for the compound's function as a surfactant. The hydrophobic stearic tail seeks to minimize contact with water, driven by the disruption of the strong hydrogen bonding network of water, while the hydrophilic head, containing the amide and hydroxyl groups, readily engages in hydrogen bonding and dipole-dipole interactions with water molecules. unizin.orghorizonadmixtures.com

Table 1: Estimated Contribution of Functional Groups to Intermolecular Forces in Hydroxyethyl Stearic Isopropanolamide

| Molecular Fragment | Dominant Intermolecular Force | Relative Strength | Role in Surfactant Behavior |

|---|---|---|---|

| Stearic Alkyl Chain | London Dispersion Forces | Weak (per interaction), but cumulatively significant | Drives hydrophobic interactions and micelle core formation |

| Amide Group | Dipole-Dipole, Hydrogen Bonding | Moderate to Strong | Contributes to hydrophilicity and intermolecular cohesion |

| Hydroxyethyl Group | Dipole-Dipole, Hydrogen Bonding | Strong | Enhances water solubility and acts as a hydrogen bond donor/acceptor |

| Isopropanol (B130326) Group | Steric Hindrance, Weak Dipole-Dipole | Weak | Influences molecular packing and solubility |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the molecular structure of a compound to its macroscopic properties and functions. For a surfactant like Hydroxyethyl Stearic Isopropanolamide, computational SAR approaches can predict its performance in various applications.

The efficiency of a surfactant is often linked to properties like its critical micelle concentration (CMC), surface tension reduction, and emulsifying ability. horizonadmixtures.com Computational models can correlate these properties with specific structural features of Hydroxyethyl Stearic Isopropanolamide:

Hydrophobic Chain Length: The long C18 stearic chain is a key determinant of its surfactant properties. Generally, for nonionic surfactants, increasing the alkyl chain length leads to a lower CMC, meaning less surfactant is needed to form micelles. horizonadmixtures.com It also enhances the ability to reduce surface tension at the air-water interface. horizonadmixtures.com

Head Group Structure: The hydrophilic head, composed of the isopropanolamide and hydroxyethyl groups, governs the surfactant's interaction with water and its packing in micelles and at interfaces. The presence of the hydroxyl group enhances hydrophilicity and can participate in hydrogen bonding with polymers containing complementary functional groups, thereby improving compatibility. mdpi.com The branching introduced by the isopropanol group can influence the geometry of micelles, potentially leading to the formation of non-spherical aggregates. mdpi.comnih.gov

Amide Linkage: The amide group provides a rigid and polar linkage between the hydrophobic tail and the hydrophilic head. Its ability to participate in hydrogen bonding can contribute to the stability of adsorbed surfactant layers and influence interactions with other components in a formulation. scienceready.com.au

QSPR modeling represents a more advanced, quantitative approach to SAR. nih.gov In QSPR, statistical models are built to predict a specific property of a molecule based on a set of calculated molecular descriptors. tandfonline.com For a surfactant like Hydroxyethyl Stearic Isopropanolamide, a typical QSPR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for the molecule and its structural analogs. These can be categorized as:

Topological descriptors: Related to the 2D structure, such as branching indices and molecular connectivity.

Geometrical descriptors: Derived from the 3D structure, like molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as dipole moment, frontier orbital energies (HOMO/LUMO), and partial atomic charges. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) or neural networks, a mathematical equation is developed that links a selection of the most relevant descriptors to the property of interest (e.g., CMC). nih.govvt.edumdpi.com

A hypothetical QSPR model for the CMC of a series of fatty acid alkanolamides might take the form:

log(CMC) = c₀ + c₁ (Alkyl Chain Length) - c₂ (Polar Surface Area) + c₃ (Dipole Moment)

Where the coefficients (c₀, c₁, c₂, c₃) are determined by fitting the model to experimental data. Such models can be used to screen virtual libraries of related surfactants to identify candidates with desired properties, accelerating product development. mdpi.com

Table 2: Key Molecular Descriptors in QSPR for Surfactants and Their Relevance to Hydroxyethyl Stearic Isopropanolamide

| Descriptor Type | Example Descriptor | Relevance to Functional Properties |

|---|---|---|

| Constitutional | Molecular Weight | Correlates with overall size and hydrophobicity. |

| Topological | Branching Index | The isopropanol group introduces branching, affecting packing and micelle shape. |

| Geometrical | van der Waals Surface Area | Relates to the extent of intermolecular contact and hydrophobic interactions. |

| Quantum-Chemical | Dipole Moment | Quantifies the overall polarity, influencing water solubility and head group interactions. tandfonline.com |

| Quantum-Chemical | Energy of Hydration (Eₕ) | Predicts the strength of interaction with water molecules, a key factor in hydrophilicity. tandfonline.com |

Reaction Pathway Modeling and Transition State Theory

Computational chemistry can also be employed to investigate the chemical reactions used to synthesize Hydroxyethyl Stearic Isopropanolamide, providing insights into reaction mechanisms, catalyst performance, and optimization of reaction conditions.

The synthesis of Hydroxyethyl Stearic Isopropanolamide typically involves the amidation of stearic acid or its ester derivatives with N-(2-hydroxyethyl)isopropanolamine. ekb.egnih.gov A likely reaction pathway is the direct amidation of stearic acid with the amino alcohol. This reaction generally proceeds through a nucleophilic acyl substitution mechanism. vaia.com

Computational modeling can elucidate the elementary steps of this reaction:

Protonation/Activation: In the presence of an acid catalyst, the carbonyl oxygen of stearic acid can be protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. vaia.com

Proton Transfer: A series of proton transfers, potentially mediated by solvent or catalyst molecules, occurs to transform the hydroxyl group into a better leaving group (water).

Leaving Group Departure: The water molecule is eliminated, and the carbonyl double bond is reformed, yielding the protonated amide.

Deprotonation: The final step is the deprotonation of the amide to give the neutral Hydroxyethyl Stearic Isopropanolamide product.

Both acid and base catalysts, as well as enzymes like lipases, can be used to promote the amidation reaction. nih.govgoogle.comrsc.orgresearchgate.net Computational modeling can provide a detailed understanding of how these catalysts function at a molecular level.

Acid Catalysis: As described above, acid catalysts work by protonating the carbonyl oxygen, making the carboxylic acid a more potent electrophile. Computational models can compare the efficacy of different acid catalysts by calculating the energy barriers for the nucleophilic attack step in the presence of each catalyst.

Base Catalysis: A base catalyst can deprotonate the amino alcohol, increasing its nucleophilicity. Alternatively, in the case of starting with a fatty acid ester, a base like sodium methoxide (B1231860) can facilitate the reaction. arpnjournals.orgresearchgate.net DFT calculations can model the transition states for these base-catalyzed pathways to understand their energetics. mdpi.com

Enzymatic Catalysis: Enzymes like lipases can catalyze the amidation reaction with high selectivity. rsc.org Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of the substrates (stearic acid and the amino alcohol) into the enzyme's active site. These models can reveal the specific amino acid residues that participate in the catalysis, for example, by stabilizing the tetrahedral intermediate through hydrogen bonding. rsc.org

By modeling these catalytic cycles, researchers can predict which catalysts will be most effective, understand the origins of selectivity, and even design new catalysts with improved performance for the synthesis of Hydroxyethyl Stearic Isopropanolamide and related compounds.

Applications of Hydroxyethyl Stearic Isopropanolamide in Advanced Materials Science Research

Polymer Chemistry and Polymerization Studies

The integration of fatty acid derivatives into polymer systems is a known strategy for modifying material properties. The bifunctional nature of hydroxyethyl (B10761427) stearic isopropanolamide, containing hydroxyl groups, suggests it could theoretically participate in certain polymerization reactions or be grafted onto existing polymer chains.

Research on Hydroxyethyl Stearic Isopropanolamide as a Monomer or Co-monomer in Synthetic Polymer Systems

There is currently no direct scientific literature available that documents the use of hydroxyethyl stearic isopropanolamide as a monomer or co-monomer in the synthesis of polymers. The presence of hydroxyl groups could theoretically allow it to act as a diol in step-growth polymerization, for example, in the formation of polyesters or polyurethanes. However, the steric hindrance from the isopropanol (B130326) group and the long stearic chain might pose significant challenges to reactivity and the achievement of high molecular weight polymers.

Future research could explore its potential in condensation polymerization, where its long fatty acid chain could be used to introduce flexible, hydrophobic segments into a polymer backbone, thereby creating materials with unique thermal and mechanical properties.

Investigation of Hydroxyethyl Stearic Isopropanolamide for Polymer Modification and Functionalization, including Hydrophobicity and Compatibility Enhancement

While specific studies on hydroxyethyl stearic isopropanolamide for polymer modification are not found in the reviewed literature, the use of other fatty amides, such as stearamide, as polymer additives is well-documented. These additives are known to act as slip agents and anti-blocking agents in polyolefins, migrating to the surface to reduce the coefficient of friction.

It can be hypothesized that hydroxyethyl stearic isopropanolamide could offer a more permanent modification if grafted onto a polymer backbone. A post-synthetic modification strategy could be employed, similar to how polyvinyl alcohol has been functionalized with other N-alkyl-substituted groups, to create polymers with tailored properties. The stearic tail would be expected to significantly increase the hydrophobicity of a polymer surface, which could be advantageous for applications requiring water repellency. The hydroxyl groups could serve as reactive

Surfactant and Colloid Science Research

Role as an Emulsifier or Dispersing Agent in Non-Aqueous and Industrial Material Formulations

In the realm of non-aqueous and industrial material formulations, hydroxyethyl stearic isopropanolamide is valued for its function as an emulsifier and dispersing agent. Its efficacy stems from the stearic acid component, which provides a long hydrophobic chain, and the hydroxyethyl group that offers a polar, hydrophilic head. This structure allows it to position itself at the interface between immiscible liquids, such as oil and water, or between liquid and solid particles, thereby reducing interfacial tension and promoting the formation of stable emulsions and dispersions.

In industrial applications, such as in the production of plastics and rubbers, stearic acid and its derivatives are used as lubricants, release agents, and stabilizers. nanotrun.com Stearic acid amides, a class of compounds to which hydroxyethyl stearic isopropanolamide belongs, are particularly effective. For instance, in the manufacturing of heat-sensitive recording materials, stearic acid amide emulsions are employed to create fine, stable dispersions that can enhance sensitivity without negatively impacting the color development process. google.com The dual hydrophobic and hydrophilic nature of molecules like N-(2-hydroxyethyl)stearamide, which is structurally similar to hydroxyethyl stearic isopropanolamide, makes them versatile ingredients in formulation chemistry, capable of interacting with a wide range of substances. cymitquimica.com

The table below summarizes the key characteristics of stearic acid derivatives when used as emulsifiers and dispersing agents in industrial settings.

| Property | Function in Industrial Formulations | Relevant Compound Class |

| Amphiphilic Nature | Enables the stabilization of oil-in-water and water-in-oil emulsions by reducing interfacial tension. | Fatty Acid Amides |

| Particle Size Reduction | Facilitates the creation of fine and uniform dispersions of solid particles in liquid media. | Stearic Acid Amide Emulsions google.com |

| Thermal Stability | Maintains emulsifying and dispersing properties across a range of processing temperatures. | N-(2-hydroxyethyl)stearamide cymitquimica.com |

| Chemical Stability | Functions effectively in various pH environments, contributing to the longevity of the formulation. | N-(2-hydroxyethyl)stearamide cymitquimica.com |

Advanced Material Formulation Research

Studies on the Stabilization of Industrial Dispersions and Emulsions Utilizing Hydroxyethyl Stearic Isopropanolamide

Research into the stabilization of industrial dispersions and emulsions often focuses on the use of stearic acid and its derivatives. While specific studies on hydroxyethyl stearic isopropanolamide are not widely available in public literature, the principles governing the behavior of similar molecules provide a strong indication of its potential. Stearic acid is known to be a key component in creating stable emulsions for both cosmetic and industrial applications. specialchem.comgoogle.com

The stability of stearic acid amide emulsions is a critical factor in their industrial utility. Research has shown that the choice of emulsifier and the physical process of emulsification are key to achieving a stable emulsion with a fine particle size. google.com The presence of the hydroxyethyl group in hydroxyethyl stearic isopropanolamide is expected to contribute to steric stabilization, a mechanism where the polymer chains on the surface of particles prevent them from aggregating.

Key research findings on the stabilization effects of related stearic compounds are detailed in the table below.

| Research Focus | Key Findings |

| Stearic Acid Amide Emulsions | The use of a neutralized product of fatty acids and amines as an emulsifier can produce stable emulsions with an average particle diameter of 0.7 μm or less. google.com |

| Stearate-Based Emulsions | The ratio of palmitic to stearic acid can significantly impact the emulsifying power of the resulting soaps in oil-in-water emulsions. google.com |

| General Stearic Acid Use | Stearic acid is widely used as a stabilizer in the production of PVC, helping to prevent "coking" during processing and improving heat and light stability. nanotrun.com |

Research on Rheological Modifiers for Industrial and Institutional Material Systems

Hydroxyethyl stearic isopropanolamide is also investigated for its potential as a rheological modifier, an agent that controls the flow and deformation characteristics of a material. The long stearic acid chain can introduce viscosity-increasing effects through chain entanglement and intermolecular interactions. The isopropanolamide group may further contribute to this through hydrogen bonding.

In industrial systems, controlling rheology is crucial for processes such as pumping, mixing, and application. For instance, in the coatings and paints industry, rheology modifiers ensure that the product has the right consistency for application and does not sag (B610663) or drip. While direct research on hydroxyethyl stearic isopropanolamide as a rheology modifier is limited, related compounds like hydroxyethyl cellulose (B213188) are widely used for this purpose in various industries, including oilfield chemicals and composite materials. google.com The "hydroxyethyl" functional group is key to its effectiveness in these applications.

Development of Lipid-Based Nanostructures for Material Engineering Applications

The development of lipid-based nanostructures, such as solid lipid nanoparticles (SLNs), for material engineering represents a growing field of research. These nanostructures can be used to encapsulate active substances, create protective coatings, and enhance the structural integrity of materials. The use of stearic acid as a solid lipid core is well-documented. foodadditives.net

Hydroxyethyl stearic isopropanolamide, with its solid, waxy nature at room temperature, is a potential candidate for forming the matrix of such nanoparticles. The hydroxyethyl and isopropanolamide groups would likely be oriented towards the surface of the nanoparticle, providing a hydrophilic interface that aids in dispersion stability in aqueous or polar environments. This is crucial for applications where the nanoparticles need to be evenly distributed within a larger matrix. While the primary application of SLNs has been in drug delivery, their properties are transferable to material engineering for purposes like improving dispersion stability.

The following table outlines the properties of stearic acid-based nanoparticles relevant to material engineering.

| Nanoparticle Characteristic | Influence of Stearic Acid Component | Potential Contribution of Hydroxyethyl Isopropanolamide |

| Solid Lipid Core | Forms a solid matrix at room temperature, providing structural integrity. foodadditives.net | Would contribute to the solid, waxy nature of the nanoparticle core. |

| Dispersion Stability | The nature of the lipid and surfactant affects particle size and stability. foodadditives.net | The hydrophilic head group would enhance stability in polar media through steric hindrance. |

| Surface Modification | The surface can be functionalized to interact with the surrounding matrix. | The hydroxyethyl groups provide reactive sites for further functionalization. |

Sustainable Materials Development

Integration of Hydroxyethyl Stearic Isopropanolamide into Environmentally Benign Material Compositions

The drive towards sustainable materials has led to increased interest in bio-based chemicals. Hydroxyethyl stearic isopropanolamide, being derived from stearic acid, which can be sourced from vegetable oils, aligns with this trend. specialchem.com Its potential to be biodegradable makes it an attractive alternative to petroleum-based surfactants and rheology modifiers.

The integration of such compounds into environmentally benign material compositions is an active area of research. For example, in the development of "green" plastics, lubricants and stabilizers derived from natural fats and oils are being explored to replace traditional, less environmentally friendly additives. The use of stearic acid and its derivatives in these applications is well-established. nanotrun.com The biodegradability of the fatty acid chain, combined with the low toxicity of the head group, makes hydroxyethyl stearic isopropanolamide a promising ingredient for sustainable material formulations.

Research on Renewable and Sustainable Feedstocks for the Synthesis of Hydroxyethyl Stearic Isopropanolamide Derivatives

The drive towards a circular economy and sustainable manufacturing has spurred significant research into the use of renewable feedstocks for the production of specialty chemicals, including derivatives of Hydroxyethyl Stearic Isopropanolamide. The sustainability of these amide derivatives is fundamentally tied to the origins of their two primary chemical precursors: the stearic acid backbone and the isopropanolamine head group. Research efforts are concentrated on developing viable pathways that utilize biomass and green chemistry principles, moving away from traditional petrochemical routes.

Renewable Sourcing of the Stearic Acid Moiety

Stearic acid, a C18 saturated fatty acid, is a natural component of many biological systems, making it an ideal candidate for bio-based sourcing. Traditional renewable sources have long included vegetable oils and animal fats. More advanced research now focuses on next-generation feedstocks like microalgae to enhance sustainability and mitigate competition with food supply chains.

Vegetable Oils and Animal Fats: Stearic acid is abundant in the triglycerides of animal fats and certain plant-based oils, such as palm oil and shea butter. These fats and oils can be hydrolyzed to release free fatty acids, including stearic acid, which can then be used in amidation reactions.

Microalgae: Research has identified microalgae, such as Chlorella, as a promising and highly sustainable feedstock. google.com Algae can be cultivated on non-arable land and can have high lipid productivity. The fatty acids derived from algal biomass can be directly used in the synthesis of alkanolamides, offering a pathway that does not rely on agricultural crops. google.com

The following table summarizes the primary renewable feedstocks for stearic acid.

| Feedstock Category | Specific Examples | Key Advantages | Research Focus |

| Vegetable Oils | Palm Oil, Soybean Oil, Cocoa Butter | High abundance, established processing technology. | Improving extraction efficiency and utilizing waste cooking oils. |

| Animal Fats | Tallow, Lard | Utilization of byproducts from the meat industry. | Purification methods to produce high-grade fatty acids. |

| Microalgae | Chlorella sp. | High productivity, non-competitive with food crops, CO2 sequestration. google.com | Optimizing cultivation for high lipid content and efficient extraction. google.com |

Renewable Pathways to the Isopropanolamine Moiety

The synthesis of the isopropanolamine component from renewable sources is more complex and represents an active area of research. Unlike the direct availability of stearic acid, isopropanolamine is typically synthesized. The focus is on creating bio-based "building blocks" that can be converted into the final amino alcohol.

Bio-based Amino Acids: A significant research avenue involves the catalytic conversion of amino acids, which can be produced on a large scale via the fermentation of protein-rich biomass waste. acs.org For instance, amino acids can be hydrogenated to produce the corresponding amino alcohols. acs.org While research has demonstrated this for various amino acids, applying this principle to produce isopropanolamine from a precursor like alanine (B10760859) is a key area of investigation.

Bio-isopropanol: Isopropanol itself can be produced through the fermentation of biomass, including agricultural residues like rice straw, using engineered microorganisms such as Corynebacterium glutamicum. nih.gov This bio-isopropanol can serve as a renewable precursor for further chemical conversion to isopropanolamine.

Green Ammonia (B1221849): The "amine" part of isopropanolamine is derived from ammonia. The traditional Haber-Bosch process for ammonia production is energy-intensive. "Green ammonia" production utilizes hydrogen generated from the electrolysis of water powered by renewable energy, making the entire amine value chain more sustainable.

This table outlines potential renewable routes to the precursors of isopropanolamine.

| Precursor | Renewable Source/Pathway | Description |

| Amino Acids (e.g., Alanine) | Fermentation of protein-rich biomass waste. acs.org | Biomass is hydrolyzed to yield amino acids, which are then catalytically reduced to amino alcohols. acs.org |

| Isopropanol | Fermentation of lignocellulosic biomass (e.g., corn stover, rice straw). nih.govmdpi.com | Engineered microbes convert sugars derived from agricultural waste into isopropanol. nih.gov |

| Ammonia | Green Hydrogen + Haber-Bosch Process | Renewable electricity powers water electrolysis to produce hydrogen, which is then reacted with nitrogen. |

Sustainable Synthesis Methodologies: Enzymatic Amidation

Beyond renewable feedstocks, the synthesis process itself is a critical component of sustainability. Traditional industrial methods for producing fatty alkanolamides often require high temperatures (140-180 °C) and pressures, leading to high energy consumption and the formation of undesirable byproducts. patsnap.com

Enzymatic synthesis using lipases has emerged as a superior green alternative. acs.orgnih.gov Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), can effectively catalyze the amidation reaction between a fatty acid and an alkanolamine under much milder conditions. nih.gov This biocatalytic approach offers several advantages, including higher product purity, greater selectivity, significantly lower energy requirements, and the avoidance of hazardous chemical catalysts. acs.orgnih.gov Research into the amidation of stearic acid has shown that catalyst choice is crucial, with mildly acidic catalysts favoring the desired amide formation. google.com

The following table compares key parameters of conventional and enzymatic synthesis methods for related fatty alkanolamides.

| Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis (Lipase-catalyzed) |

| Temperature | High (typically 140-180 °C) patsnap.com | Mild (typically 60-90 °C) nih.gov |

| Catalyst | Chemical catalysts (e.g., sodium methoxide) or catalyst-free at high temp. patsnap.com | Biocatalysts (e.g., Immobilized Lipase) acs.orgnih.gov |

| Pressure | Atmospheric or reduced pressure google.com | Atmospheric pressure acs.org |

| Byproducts | Higher potential for side reactions and color formation google.com | High selectivity, fewer byproducts nih.gov |

| Conversion Rate | Variable; e.g., ~61% for stearic acid at 90°C (2 hrs) patsnap.com | High; up to 95% with water removal nih.gov, ~80% for stearic acid over H-Beta-150 catalyst google.com |

| Sustainability | High energy consumption, potential for hazardous materials. acs.org | Low energy consumption, environmentally benign process. nih.gov |

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms of Hydroxyethyl (B10761427) Stearic Isopropanolamide in Various Environmental Matrices

Direct research on the biodegradation of Hydroxyethyl Stearic Isopropanolamide is not extensively available in public literature. However, its classification as a secondary fatty acid amide allows for informed predictions regarding its environmental breakdown. The primary mechanism for the aerobic biodegradation of primary and secondary fatty acid amides is the initial hydrolysis of the amide bond. nih.govresearchgate.net This reaction is catalyzed by amidase enzymes, which are widely present in nature, produced by various microorganisms like Pseudomonas aeruginosa and Aeromonas hydrophila. nih.govresearchgate.net